Whitepaper: 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene – Physical Properties, Reactivity, and Synthesis
Whitepaper: 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene – Physical Properties, Reactivity, and Synthesis
Executive Summary
In the landscape of advanced pharmaceutical and agrochemical synthesis, highly functionalized polyhalonitrobenzenes serve as indispensable scaffolds. 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene (CAS: 55346-92-4) is a premier example of such a building block[1]. Featuring a densely packed aromatic ring with orthogonal leaving groups (fluorine and chlorine) and powerful electron-withdrawing nitro groups, this compound offers exceptional regiocontrol for complex molecule assembly.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the causality behind its chemical reactivity—specifically its counterintuitive Nucleophilic Aromatic Substitution (SNAr) profile—and detail a self-validating, step-by-step synthetic protocol designed for reproducibility and scale.
Physicochemical Profiling
The extreme electron deficiency of the aromatic ring dictates both its physical stability and its spectroscopic behavior. The synergistic inductive (-I) and mesomeric (-M) effects of the halogens and nitro groups result in a highly polarized, dense crystalline solid.
Mass spectrometry and predictive profiling provide the following baseline parameters[2]:
| Parameter | Value | Source / Methodology |
| IUPAC Name | 2,4-dichloro-3-fluoro-1,5-dinitrobenzene | Standard Nomenclature |
| CAS Registry Number | 55346-92-4 | GuideChem[1] |
| Molecular Formula | C6HCl2FN2O4 | PubChemLite[2] |
| Monoisotopic Mass | 253.92973 Da | ESI-MS / PubChemLite[2] |
| Predicted XlogP | 3.7 | Lipophilicity Modeling[2] |
| Predicted CCS ([M+H]⁺) | 146.9 Ų | Ion Mobility Spectrometry[2] |
| Physical State | Crystalline Solid | Empirical Analogy |
Mechanistic Pathways & Regioselectivity
The synthesis of 2,4-dichloro-3-fluoro-1,5-dinitrobenzene from the commercially available precursor 1,3-dichloro-2-fluorobenzene relies on sequential electrophilic aromatic nitration. The causality behind the regioselectivity is a masterclass in competing electronic effects.
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First Nitration: The initial nitration utilizes standard mixed acid (HNO3/H2SO4)[3]. The fluorine atom strongly directs the incoming nitronium ion (NO2⁺) to the para position (C4), yielding the mono-nitrated intermediate 2,4-dichloro-3-fluoronitrobenzene (CAS: 393-79-3) [4].
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Exhaustive Nitration (The Causality of Regiocontrol): The introduction of the first nitro group severely deactivates the ring, necessitating fuming nitric acid and oleum to force the second nitration[5]. The regioselectivity here is absolute. The existing nitro group at C1 directs meta (C5). The chlorine at C2 directs para (C5). The chlorine at C4 directs ortho (C5). Because position 3 is occupied by fluorine, the synergistic directing effects of the nitro group and both chlorines converge perfectly on position 5. This overwhelming electronic and steric consensus forces the second nitration exclusively at C5, yielding the 1,5-dinitro isomer.
Synthetic workflow for 2,4-dichloro-3-fluoro-1,5-dinitrobenzene via sequential nitration.
Nucleophilic Aromatic Substitution (SNAr) Dynamics
A common heuristic in organofluorine chemistry is that fluorine, due to its extreme electronegativity, acts as the optimal leaving group in SNAr reactions. However, in 2,4-dichloro-3-fluoro-1,5-dinitrobenzene, the regiochemistry dictates a paradigm shift.
The fluorine atom at position 3 is meta to both nitro groups (positions 1 and 5). Consequently, the Meisenheimer intermediate resulting from nucleophilic attack at C3 cannot effectively delocalize its negative charge onto the strongly electron-withdrawing nitro oxygens. Conversely, the chlorine atoms at positions 2 and 4 are ortho and para to the nitro groups, respectively.
The Result: This structural causality renders the C-Cl bonds highly activated for nucleophilic displacement, while the C-F bond remains kinetically inert. This orthogonal reactivity is highly prized in drug development, allowing for the selective installation of amine or alkoxide nucleophiles while retaining the metabolically stable C-F bond.
Regioselective SNAr reactivity: Chlorines are activated by NO2, while Fluorine is retained.
Self-Validating Experimental Protocol: Sequential Nitration
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs orthogonal In-Process Controls (IPCs) to prevent the accumulation of inseparable mixtures.
Phase 1: Mono-Nitration
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Charge: Equip a glass-lined reactor with 1.0 equivalent of 1,3-dichloro-2-fluorobenzene and cool to 0–5 °C.
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Reagent Addition: Slowly add a pre-cooled mixed acid solution (1.2 eq. concentrated H2SO4 and 1.1 eq. 70% HNO3) maintaining the internal temperature below 10 °C to prevent oxidative byproducts.
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Agitation: Stir the biphasic mixture for 3 hours at 20 °C.
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IPC Gate 1: Sample the organic phase for GC-MS. Validation: Proceed only when the starting material (m/z 164) is completely consumed, confirming the formation of 2,4-dichloro-3-fluoronitrobenzene (m/z 209).
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Workup: Quench over crushed ice, extract with dichloromethane, wash with saturated NaHCO3, and concentrate.
Phase 2: Exhaustive Di-Nitration
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Activation: Dissolve the isolated mono-nitro intermediate in 3.0 equivalents of concentrated H2SO4.
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Harsh Nitration: Dropwise, add a mixture of fuming nitric acid (98%, 2.0 eq.) and oleum (20% SO3, 2.0 eq.). Causality: Oleum is strictly required to generate a high concentration of the highly electrophilic NO2⁺ ion, which is necessary to attack the severely deactivated mono-nitro ring[3].
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Thermal Shift: Heat the reaction mixture to 80–90 °C for 12 hours.
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IPC Gate 2: Monitor via GC-MS. Validation: The reaction is deemed complete only when the m/z 209 peak is fully replaced by the target m/z 254 peak. This prevents the isolation of mixed mono/di-nitro species.
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Isolation: Cool to ambient temperature and carefully quench over a large excess of crushed ice. Filter the resulting precipitate, wash extensively with cold water, and recrystallize from ethanol to yield pure 2,4-dichloro-3-fluoro-1,5-dinitrobenzene.
Sources
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - 2,4-dichloro-3-fluoro-1,5-dinitrobenzene (C6HCl2FN2O4) [pubchemlite.lcsb.uni.lu]
- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-3-fluoronitrobenzene | 393-79-3 [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
